2-Hydroxy-3-oxosuccinic acid
Overview
Description
2-hydroxy-3-oxosuccinic acid is an oxo dicarboxylic acid, a C4-dicarboxylic acid and a secondary alpha-hydroxy ketone. It derives from a succinic acid. It is a conjugate acid of a 2-hydroxy-3-oxosuccinate(2-).
Scientific Research Applications
Biotechnological Synthesis and Organic Synthesis
2-Hydroxy-3-oxosuccinic acid, as an oxo- and hydroxycarboxylic acid, is of significant interest in organic synthesis. Biotechnological methods have been developed to produce these types of acids under environmentally friendly conditions. These methods focus on using renewable raw materials, multi-purpose bioreactors, and robust microorganisms. The produced acids, including 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, serve as valuable precursors for synthesizing hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids (Aurich et al., 2012).
Atmospheric Chemistry and Cloud Droplet Activation
In atmospheric chemistry, aliphatic oxo-dicarboxylic acids like oxosuccinic acid play a crucial role. Studies have characterized these compounds in terms of their cloud condensation nuclei activity, vapor pressure, density, and behavior in aqueous solutions. This research is essential for understanding atmospheric particulate matter and its environmental impact (Frosch et al., 2010).
Biodegradable Chelating Agents
Research has identified the need for biodegradable chelating agents to replace non-biodegradable ones like EDTA. Compounds such as oxosuccinic acid have been explored for their potential in applications like soil remediation, waste treatment, and agriculture. The focus is on finding environmentally friendly alternatives with efficient metal complexation abilities (Pinto et al., 2014).
Enantioselective Catalysis
Studies have shown that oxo- and hydroxy-carboxylic acids, including oxosuccinic acid derivatives, are pivotal in enantioselective catalysis. This process is vital for producing chiral intermediates and compounds used in pharmaceutical research and total synthesis. The focus is on developing methodologies that offer high stereoselectivity and yield (Zhang et al., 2011).
Urinary Metabolites and Health Monitoring
The presence of hydroxy- and oxomonocarboxylic acids in urine, which includes derivatives of oxosuccinic acid, is critical for health monitoring. These acids are markers for metabolic processes and conditions like diabetic ketoacidosis. Their analysis aids in understanding metabolic disorders and the effect of diets rich in branched-chain amino acids (Liebich & Först, 1984).
properties
IUPAC Name |
2-hydroxy-3-oxobutanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6/c5-1(3(7)8)2(6)4(9)10/h1,5H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHUKGVZFVHED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861787 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-oxobutanedioic acid | |
CAS RN |
5651-05-8 | |
Record name | 2-Hydroxy-3-oxobutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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